molecular formula C22H27N3O B6046217 7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6046217
M. Wt: 349.5 g/mol
InChI Key: QORGRKBSKCCERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spiro compounds, which are characterized by a unique structural arrangement of two or more rings sharing a single atom.5]decan-6-one.

Scientific Research Applications

7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has shown potential therapeutic applications in various scientific research studies. It has been studied as an anti-inflammatory agent, anti-tumor agent, and anti-bacterial agent. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. Additionally, it has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and decrease the production of pro-inflammatory cytokines. In vivo studies have shown that the compound can reduce inflammation and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential therapeutic applications. However, one limitation is that the compound may not be readily available or may be expensive to synthesize.

Future Directions

There are several future directions for the research of 7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders. Another direction is to explore its potential as a novel anti-inflammatory agent. Additionally, future studies could focus on optimizing the synthesis method to make the compound more readily available for research purposes.

Synthesis Methods

The synthesis of 7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 3-pyridinemethanol with 3-methylbenzylamine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with 1,6-dibromohexane and sodium hydride to yield the final product.

properties

IUPAC Name

7-[(3-methylphenyl)methyl]-2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-18-5-2-6-19(13-18)16-25-11-4-8-22(21(25)26)9-12-24(17-22)15-20-7-3-10-23-14-20/h2-3,5-7,10,13-14H,4,8-9,11-12,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORGRKBSKCCERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.